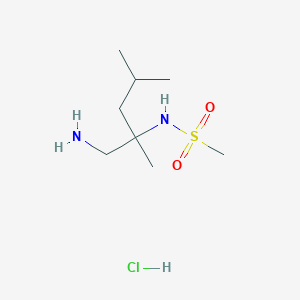
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride, also known as ADMP, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have potential applications in various fields of study.
作用機序
The exact mechanism of action of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in bacteria and fungi, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The hypoglycemic effects of this compound are believed to be due to its ability to increase insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to their death. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to increase insulin sensitivity, leading to a decrease in blood glucose levels.
実験室実験の利点と制限
One of the advantages of using N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has been shown to have antibacterial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride. One potential direction is the development of new antibiotics based on the structure of this compound. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer. Additionally, the hypoglycemic effects of this compound could be further studied for its potential use in the treatment of diabetes. Finally, the synthesis method of this compound could be optimized for higher yields and purity.
合成法
The synthesis of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride involves the reaction of 2,4-dimethylpentan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This synthesis method has been reported in various scientific journals and has been shown to yield high purity this compound.
科学的研究の応用
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
特性
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S.ClH/c1-7(2)5-8(3,6-9)10-13(4,11)12;/h7,10H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAGTRZIDLLIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
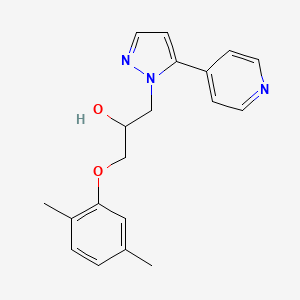
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
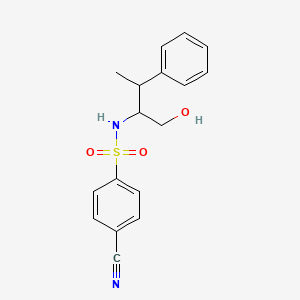
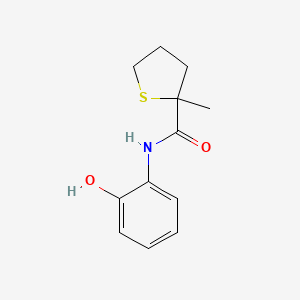
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
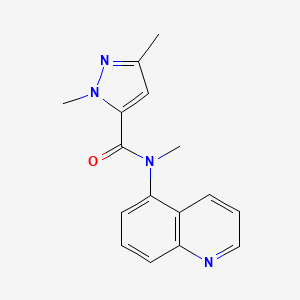

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)